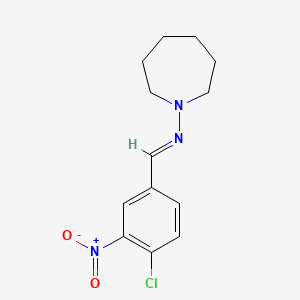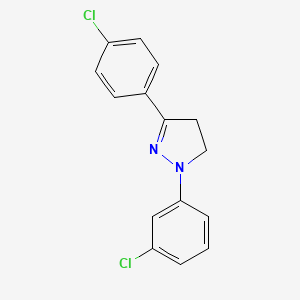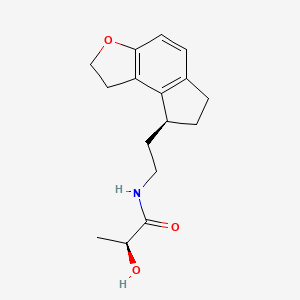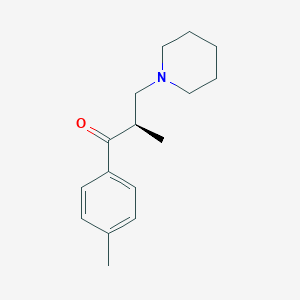
N-(4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)acetamide is an organic compound with the molecular formula C18H19NO2S It is a derivative of dibenzothiepin, a class of compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)acetamide typically involves the following steps:
Formation of the Dibenzothiepin Core: The dibenzothiepin core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as biphenyl derivatives and sulfur sources.
Methoxylation: Introduction of the methoxy group at the 4-position is achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.
Acetamide Formation: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thioether using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Halogenated derivatives, substituted amides or thiols.
Applications De Recherche Scientifique
N-(4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways. Molecular docking studies have shown its potential to bind to proteins such as the D4 dopamine receptor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzothiepin-11-one: A related compound with a similar core structure but different functional groups.
4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ol: Another derivative with a hydroxyl group instead of an acetamide group.
Uniqueness
N-(4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-ylmethyl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other dibenzothiepin derivatives.
Propriétés
Numéro CAS |
82394-15-8 |
|---|---|
Formule moléculaire |
C18H19NO2S |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
N-[(4-methoxy-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)methyl]acetamide |
InChI |
InChI=1S/C18H19NO2S/c1-12(20)19-10-16-14-7-4-3-6-13(14)11-22-18-15(16)8-5-9-17(18)21-2/h3-9,16H,10-11H2,1-2H3,(H,19,20) |
Clé InChI |
GDBRFEPHYFDSEM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC1C2=C(C(=CC=C2)OC)SCC3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



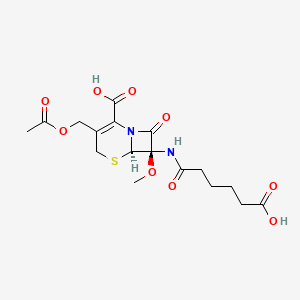
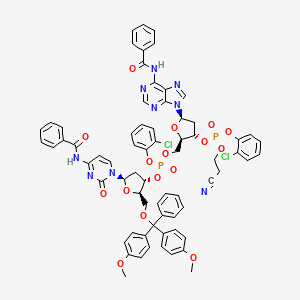

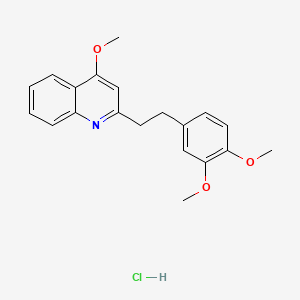
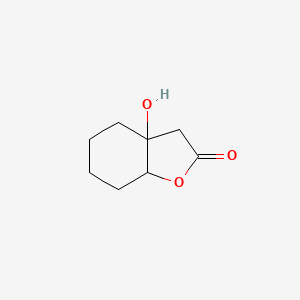

![Pyridoxiliden-pyridoxamin [German]](/img/structure/B12762648.png)
